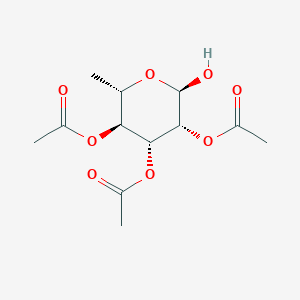
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is a coordination complex that features palladium as the central metal ion coordinated to 1,10-phenanthroline and 1,2-octanediolato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline and 1,2-octanediol. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The palladium(II) salt, often palladium(II) chloride, reacts with 1,10-phenanthroline to form an intermediate complex, which then coordinates with 1,2-octanediol to yield the final product .
Industrial Production Methods
While specific industrial production methods for (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons from a substrate to an oxidizing agent.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons by a substrate.
Substitution: The ligands in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve ligands like phosphines or amines under mild heating or reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions result in new palladium complexes with different ligands .
Applications De Recherche Scientifique
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation-reduction processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The 1,10-phenanthroline ligand enhances the stability and reactivity of the palladium center, allowing it to participate in catalytic cycles. The 1,2-octanediolato ligand provides additional coordination sites and influences the overall geometry of the complex, affecting its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,10-Phenanthroline)(1,2-ethanediolato)Pd(II): Similar structure but with a shorter diol ligand.
(1,10-Phenanthroline)(1,2-propanediolato)Pd(II): Similar structure with a different diol ligand.
(1,10-Phenanthroline)(1,2-butanediolato)Pd(II): Similar structure with a longer diol ligand.
Uniqueness
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is unique due to the specific combination of 1,10-phenanthroline and 1,2-octanediolato ligands, which confer distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity profiles compared to other similar compounds, making it valuable for specific applications in catalysis and materials science .
Propriétés
Formule moléculaire |
C20H24N2O2Pd |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
octane-1,2-diolate;palladium(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C8H16O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-3-4-5-6-8(10)7-9;/h1-8H;8H,2-7H2,1H3;/q;-2;+2 |
Clé InChI |
IWDGKCRBFOVNJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C[O-])[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)



![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)

